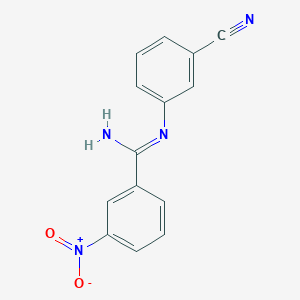

N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide

Description

N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide is an organic compound with a complex structure that includes a cyanophenyl group and a nitrobenzenecarboximidamide moiety

Properties

IUPAC Name |

N'-(3-cyanophenyl)-3-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c15-9-10-3-1-5-12(7-10)17-14(16)11-4-2-6-13(8-11)18(19)20/h1-8H,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLBVSXSBMWJHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using hydrogenation or other reducing agents.

Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the cyanophenyl ring.

Scientific Research Applications

N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

3-Cyanophenyl isocyanate: Used as a starting reagent in the synthesis of various organic compounds.

Cyanoacetohydrazides: Used in the synthesis of heterocyclic compounds.

Uniqueness

N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its structural formula, which includes a cyanophenyl group and a nitrobenzene moiety. The carboximidamide functional group is significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound primarily include:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Antitubercular Activity : Recent research has shown that derivatives of similar structures have potent activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment.

- Cytotoxicity : The compound's cytotoxic effects on human cell lines have been evaluated, indicating a selective toxicity profile that may enhance its therapeutic potential.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several compounds structurally related to this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7a | M. tuberculosis | 1.56 |

| 7r | M. tuberculosis | 1.56 |

| Isoniazid | M. tuberculosis | 0.05 |

| Rifampicin | M. tuberculosis | 0.1 |

These results indicate that compounds similar to this compound demonstrate promising antitubercular activity, comparable to standard treatments like Isoniazid and Rifampicin .

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Key Enzymes : Compounds with similar structures have shown the ability to inhibit enzymes critical for bacterial survival, such as glucosamine-6-phosphate synthase.

- Disruption of Cell Membrane Integrity : The presence of hydrophobic groups may facilitate interactions with bacterial membranes, leading to increased permeability and cell lysis.

Case Studies

Several case studies highlight the application of compounds related to this compound in clinical settings:

-

Study on Antitubercular Agents :

- Researchers synthesized a series of nitrobenzene derivatives, including carboximidamides, and assessed their efficacy against drug-resistant strains of M. tuberculosis. Results indicated that some derivatives had MIC values significantly lower than traditional therapies, suggesting their potential as new antitubercular agents .

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.